1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea is an organic compound with significant relevance in medicinal chemistry, particularly in the context of cancer treatment. This compound is classified as a nitrosourea, which is known for its alkylating properties that enable it to interfere with DNA replication and function, making it a valuable agent in chemotherapy.
This compound is derived from urea, where the hydrogen atoms are substituted with 2-chloroethyl and 3-methylcyclohexyl groups. It belongs to the class of alkylating agents, specifically nitrosoureas, which are characterized by their ability to form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent cell death. Its chemical formula is , and it has a molar mass of approximately 247.72 g/mol .
The synthesis of 1-(2-chloroethyl)-3-(3-methylcyclohexyl)urea typically involves several key steps:
In industrial applications, continuous flow reactors may be employed to enhance efficiency and yield by allowing better control over reaction conditions.
The molecular structure of 1-(2-chloroethyl)-3-(3-methylcyclohexyl)urea features a urea backbone with two substituents:
The structural representation can be summarized as follows:
1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea undergoes several types of chemical reactions:
The common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.
The mechanism of action for 1-(2-chloroethyl)-3-(3-methylcyclohexyl)urea primarily involves its role as an alkylating agent. Upon administration, the compound undergoes metabolic activation, leading to the formation of reactive intermediates that can alkylate DNA at critical sites such as N-7 of guanine and O-6 of adenine. This alkylation results in DNA cross-linking, which inhibits DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells .
Relevant data includes its boiling point and melting point, which are critical for handling and application purposes.
1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea has notable applications in scientific research:
Nitrosourea compounds represent a historically significant class of alkylating agents in cancer chemotherapy. The discovery of N-nitrosoureas in the 1960s marked a breakthrough due to their unique ability to cross the blood-brain barrier, enabling activity against central nervous system tumors. Seminal agents like carmustine (BCNU) and lomustine (CCNU) demonstrated that the 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea scaffold possessed potent antitumor properties. These early compounds established the pharmacophore model where the N-nitroso group confers alkylating capability while lipophilic cycloalkyl substituents enhance biodistribution [3].
Urea derivatives have played a transformative role in medicinal chemistry since Friedrich Wöhler's 1828 synthesis of urea shattered vitalism theories. The inherent hydrogen-bonding capacity of the urea moiety enables precise drug-target interactions, making it a privileged scaffold in drug design. Nitrosoureas leverage this property while incorporating reactive groups for biological alkylation [9]. The development of chloroethylnitrosoureas followed structure-activity relationship (SAR) studies showing that N-(2-chloroethyl)-N'-cycloalkyl derivatives provided optimal stability and cytotoxicity profiles. These agents function as bifunctional alkylators, forming DNA interstrand crosslinks via reactive chloroethyl diazonium intermediates [3] [6].
Table 1: Evolution of Key Nitrosourea Chemotherapeutic Agents
Compound | Systematic Name | Structural Features | Therapeutic Application |
---|---|---|---|
Carmustine | 1,3-Bis(2-chloroethyl)-1-nitrosourea | Dual chloroethyl groups | Brain tumors, lymphoma |
Lomustine | 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | Cyclohexyl substituent | Hodgkin's lymphoma |
Semustine | 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | 4-Methylcyclohexyl group | Investigational (GI cancers) |
Target Compound | 1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea | Non-nitrosated precursor | Intermediate for nitrosourea synthesis |
1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea (C₁₀H₁₉ClN₂O, MW 218.72 g/mol) contains three critical functional components:
Table 2: Key Structural Features and Their Biological Implications
Structural Element | Molecular Properties | Biological Role |
---|---|---|
2-Chloroethyl group | Electrophilic carbon (δ+) | Alkylation site activation |
Urea carbonyl | Dipole moment = 3.5–4.0 D | Hydrogen-bond acceptor |
Urea -NH- | H-bond donor capacity | Target binding specificity |
3-Methylcyclohexyl | LogP contribution ≈ +2.0 | Membrane permeability enhancement |
Methyl group | Steric bulk (A-value = 1.7 kcal/mol) | Conformational steering |
Conformational analysis reveals significant stereoelectronic consequences of the 3-methyl substitution. Methylcyclohexane rings predominantly adopt chair conformations where the methyl group occupies equatorial positions to minimize 1,3-diaxial interactions. However, unlike 4-methylcyclohexyl isomers where methyl orientation doesn't create chirality, the 3-methyl derivative exists as cis and trans diastereomers relative to the urea attachment point. Computational studies indicate that hyperconjugative effects stabilize equatorial conformers, but the 3-position introduces greater conformational flexibility compared to 4-substituted analogs [5]. This mobility may influence receptor binding kinetics.
Systematic naming of 1-(2-chloroethyl)-3-(3-methylcyclohexyl)urea follows IUPAC substitutive nomenclature:
Isomeric complexity arises from three structural factors:
Table 3: Comparative Properties of Methylcyclohexylurea Isomers
Isomer | CAS Number | Molecular Formula | Key Distinguishing Feature |
---|---|---|---|
2-Methyl | Not identified | C₁₀H₁₉ClN₂O | Sterically congested urea attachment |
3-Methyl | 13908-14-0 | C₁₀H₁₉ClN₂O | Chiral center at cyclohexyl C3 |
4-Methyl | 13909-09-6 | C₁₀H₁₉ClN₂O | Equatorial methyl preference (>95%) |
3-Methyl (trans) | OR127497 | C₁₀H₁₉ClN₂O | Methyl trans to urea group |
3-Methyl (cis) | OR127498 | C₁₀H₁₉ClN₂O | Methyl cis to urea group |
The synthesis of these compounds typically involves reacting 2-chloroethyl isocyanate with 3-methylcyclohexylamine or alternative routes using carbamoyl transfer reagents. Patent literature describes advanced derivatives where similar chloroethyl ureas serve as precursors to nitrosoureas via nitrosation at the unsubstituted urea nitrogen [6]. The 3-methyl isomer is commercially available as a research chemical (e.g., Dayang Chem, CAS 13908-14-0) with documented applications as a synthetic intermediate for antineoplastic agent development [7].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3